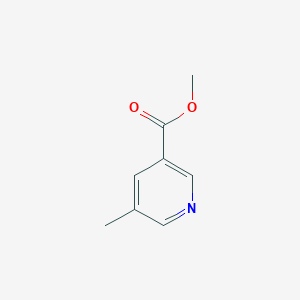

Methyl-5-Methylnicotinat

Übersicht

Beschreibung

- As a cardiotoxin and uremic toxin, it has been associated with chronic kidney disease and vascular disease in humans .

Potassium 3-indoxyl sulfate: is a metabolite derived from dietary . It plays a significant role in health and disease.

Wissenschaftliche Forschungsanwendungen

Chemie: Indoxylsulfat dient als Modellverbindung für die Untersuchung von Stoffwechselwegen und enzymatischen Reaktionen.

Biologie: Es hat Auswirkungen auf den Stoffwechsel der Darmflora und die Darmgesundheit.

Medizin: Die Forschung konzentriert sich auf seine Rolle bei chronischen Nierenerkrankungen, der Gefäßgesundheit und potenziellen therapeutischen Interventionen.

Industrie: Seine Anwendungen in der Industrie sind aufgrund seiner Toxizität begrenzt.

Wirkmechanismus

Ziele: Indoxylsulfat interagiert mit den .

Pfade: Es kann durch AHR-Aktivierung oxidativen Stress, Entzündungen und Gewebeschäden modulieren.

Wirkmechanismus

Target of Action

Methyl 5-Methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary target of this compound is believed to be the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in the regulation of blood flow and nutrient delivery to the skin.

Mode of Action

The mode of action of Methyl 5-Methylnicotinate involves peripheral vasodilation . It is thought that Methyl 5-Methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This leads to an enhancement of local blood flow at the site of application .

Biochemical Pathways

Methyl 5-Methylnicotinate is involved in the catabolism of nicotinamide, a form of vitamin B3 . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

It is known that following topical administration, methyl 5-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The result of Methyl 5-Methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s ability to enhance local blood flow, which can help to alleviate pain and inflammation.

Biochemische Analyse

Cellular Effects

It is known to be a metabolite of nicotine , suggesting it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to undergo ester hydrolysis to form nicotinic acid and methanol . This process is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin

Metabolic Pathways

It is known to be a metabolite of nicotine , suggesting it may be involved in similar metabolic pathways

Vorbereitungsmethoden

Synthetische Wege: Die Biosynthese von Indoxylsulfat umfasst mehrere Schritte

Industrielle Produktion: Industrielle Verfahren zur Herstellung von Kalium-3-Indoxylsulfat sind nicht weit verbreitet dokumentiert, aber es kann im Labor synthetisiert werden.

Analyse Chemischer Reaktionen

Reaktionen: Indoxylsulfat kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die gebildeten spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Kalium-3-Indoxylsulfat ist aufgrund seiner spezifischen Struktur und biologischen Wirkungen einzigartig.

Ähnliche Verbindungen: Andere verwandte Verbindungen umfassen , , und andere Indol-Derivate.

Biologische Aktivität

Methyl 5-Methylnicotinate (CAS Number: 29681-45-6) is a compound derived from nicotinic acid, known for its biological activity, particularly in vasodilation and neuroprotective effects. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 151.17 g/mol

- Purity : >98% (GC)

- Physical State : Solid (white to light yellow powder)

- Melting Point : 46°C to 50°C

- Solubility : Soluble in methanol

Methyl 5-Methylnicotinate exhibits biological activity primarily through its effects on vascular and neuronal systems. It acts similarly to nicotinic acid, stimulating the production of prostaglandins, which are crucial for vasodilation. This compound is often applied topically, allowing for localized effects without systemic side effects.

Vasodilation

Research indicates that Methyl 5-Methylnicotinate induces vasodilation by stimulating endothelial cells in capillaries. This effect is beneficial in various clinical applications, including:

- Rubefacient Uses : It is used in topical formulations to increase blood flow to the skin.

- Anti-inflammatory Applications : The compound has been studied for its potential in treating inflammatory conditions.

A study demonstrated that aged solutions of Methyl 5-Methylnicotinate maintained their ability to induce erythema (redness of the skin) over extended storage periods, indicating stability and effectiveness in clinical settings .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of Methyl 5-Methylnicotinate, particularly in models of neurotoxicity. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study Insights

- Cell Viability Studies :

- Mechanistic Pathways :

Comparative Biological Activity

The following table summarizes the biological activities of Methyl 5-Methylnicotinate compared to related compounds:

| Compound | Vasodilation | Neuroprotection | Stability in Solution |

|---|---|---|---|

| Methyl 5-Methylnicotinate | Yes | Yes | High |

| Nicotinic Acid | Yes | Moderate | Moderate |

| Methyl Nicotinate | Yes | Low | Low |

Eigenschaften

IUPAC Name |

methyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQILMMLAGGFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292469 | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-45-6 | |

| Record name | 29681-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.